molecular formula C31H28N4 B15345514 N,N'-Bis(9-acridinyl)-1,5-pentanediamine CAS No. 61732-86-3

N,N'-Bis(9-acridinyl)-1,5-pentanediamine

Cat. No.: B15345514
CAS No.: 61732-86-3
M. Wt: 456.6 g/mol
InChI Key: ZDZDJUSBDOZJNB-UHFFFAOYSA-N
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Description

N,N'-Bis(9-acridinyl)-1,5-pentanediamine is a bis-acridinyl derivative of 1,5-pentanediamine, characterized by two 9-acridinyl groups attached to the terminal amino groups of the pentanediamine backbone. The compound’s acridinyl moieties likely confer unique photophysical and biological properties, distinguishing it from other 1,5-pentanediamine derivatives.

Properties

CAS No.

61732-86-3

Molecular Formula

C31H28N4

Molecular Weight

456.6 g/mol

IUPAC Name

N,N'-di(acridin-9-yl)pentane-1,5-diamine

InChI

InChI=1S/C31H28N4/c1(10-20-32-30-22-12-2-6-16-26(22)34-27-17-7-3-13-23(27)30)11-21-33-31-24-14-4-8-18-28(24)35-29-19-9-5-15-25(29)31/h2-9,12-19H,1,10-11,20-21H2,(H,32,34)(H,33,35)

InChI Key

ZDZDJUSBDOZJNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCNC4=C5C=CC=CC5=NC6=CC=CC=C64

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(9-acridinyl)-1,5-pentanediamine typically involves the reaction of 9-chloroacridine with 1,5-pentanediamine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom by the amine group, resulting in the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for N,N’-Bis(9-acridinyl)-1,5-pentanediamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis(9-acridinyl)-1,5-pentanediamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminium hydride, sodium borohydride.

    Substitution: Potassium carbonate, dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine N-oxides, while reduction could produce reduced acridine derivatives.

Scientific Research Applications

N,N’-Bis(9-acridinyl)-1,5-pentanediamine has several scientific research applications, including:

    Chemistry: Used as a DNA intercalating agent in studies involving DNA-binding properties and mechanisms.

    Biology: Investigated for its potential to inhibit the replication of cancer cells by binding to DNA.

    Medicine: Explored as a potential anticancer agent due to its ability to interfere with DNA replication.

    Industry: Utilized in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of N,N’-Bis(9-acridinyl)-1,5-pentanediamine involves its ability to intercalate into DNA. The acridine moieties insert themselves between the base pairs of the DNA double helix, disrupting the normal structure and function of the DNA. This intercalation can inhibit the replication and transcription processes, leading to the inhibition of cell proliferation, particularly in cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Functional Differences Among 1,5-Pentanediamine Derivatives

Compound Name Substituents Key Properties/Applications References
N,N'-Bis(9-acridinyl)-1,5-pentanediamine 9-Acridinyl DNA intercalation, antitumor potential
N,N'-Bis(chloroacetyl)-1,5-pentanediamine Chloroacetyl Polymerization monomer, biodegradable poly(ester amides)
N,N′-Bis(2-aminoethyl)-1,5-pentanediamine Aminoethyl Polyamine chelator, crosslinking agent
Cadaverine (1,5-pentanediamine) None (unmodified) Bio-based polyamides, microbial growth
N,N,N',N'-Tetramethyl-1,5-pentanediamine Tetramethylamino Enhanced solubility in organic solvents

Key Observations:

  • Acridinyl vs. Chloroacetyl: The chloroacetyl derivative exhibits high reactivity in copolymerization with dicarboxylates, forming polymers with molecular weights up to 15 kDa under optimized conditions . In contrast, the acridinyl derivative’s bulky aromatic groups likely hinder polymerization but enhance DNA-binding capabilities.
  • Acridinyl vs. Aminoethyl: The aminoethyl derivative (a tetraamine) is highly hydrophilic and serves as a chelating agent, whereas the acridinyl derivative’s hydrophobicity facilitates membrane penetration and nucleic acid targeting .

Reactivity and Thermodynamic Properties

Table 2: Reactivity and Solubility Trends

Compound Name Reactivity in Polymerization Solubility Profile
N,N'-Bis(chloroacetyl)-1,5-pentanediamine High (50% conversion in 30 min at 140°C) Soluble in polar aprotic solvents (e.g., DMSO)
This compound Low (steric hindrance) Likely soluble in chlorinated solvents
1,5-Pentanediamine adipate dihydrate N/A High solubility in water + DMF mixtures

Notes:

  • The solubility of 1,5-pentanediamine adipate dihydrate in water + N,N-dimethylformamide (DMF) increases with temperature and water content, reaching ~2.5 mol/kg at 313.15 K . The acridinyl derivative, however, is expected to exhibit lower aqueous solubility due to its aromatic substituents.

Industrial and Market Considerations

  • Bio-Based Production: Bio-based 1,5-pentanediamine (derived from lysine fermentation) dominates industrial interest for eco-friendly polyamides .
  • Key Producers: Major players in 1,5-pentanediamine markets include Cathay Biotech and TCI, whereas the acridinyl derivative is likely produced on a smaller scale for research purposes .

Biological Activity

N,N'-Bis(9-acridinyl)-1,5-pentanediamine is a compound of significant interest in cancer research due to its potential biological activities, particularly in the context of anti-cancer therapies. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.

This compound is synthesized through a multi-step process involving the reaction of acridine derivatives with pentanediamine. The resulting compound exhibits unique chemical properties that enhance its biological activity. The acridine moiety is known for its intercalating ability with DNA, which is crucial for its anti-cancer effects.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The acridine structure allows the compound to intercalate between DNA base pairs, leading to structural distortions that inhibit replication and transcription processes.
  • Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS) .
  • Anti-Angiogenic Properties : The compound has demonstrated significant anti-angiogenic activity by inhibiting endothelial cell proliferation and tube formation in vitro, which is essential for tumor growth and metastasis .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study ReferenceCell Line TestedIC50 (µM)Mechanism of ActionObservations
MCF-710DNA IntercalationInduced apoptosis via caspase activation
HCT-11615Anti-AngiogenesisInhibited tube formation by 80% at 20 µM
NCI-H46012ROS GenerationIncreased DNA damage markers observed

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in different cancer models:

  • MCF-7 Breast Cancer Model : In vitro experiments showed that treatment with this compound resulted in significant cell death through apoptosis pathways. The compound's ability to intercalate with DNA was confirmed through electrophoretic mobility shift assays .
  • HCT-116 Colon Cancer Model : This study focused on the anti-angiogenic properties of the compound. It was found that at concentrations as low as 2 µM, this compound significantly reduced endothelial cell tube formation by 70-80%, suggesting strong potential as an angiogenesis inhibitor .
  • NCI-H460 Lung Cancer Model : The compound exhibited an IC50 value of 12 µM against this cell line. Mechanistic studies indicated that it induced oxidative stress leading to increased apoptosis rates .

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